N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide -

N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

Catalog Number: EVT-3788420
CAS Number:
Molecular Formula: C16H13Cl2F3N2O3S
Molecular Weight: 441.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine Deacetylase (LpxC) Inhibitors

  • Compound Description: UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC) is an enzyme that plays a crucial role in the biosynthesis of lipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria. Inhibitors of LpxC are being investigated as potential antibacterial agents, particularly for the treatment of infections caused by multidrug-resistant Gram-negative bacteria. The research describes a series of methylsulfone hydroxamate LpxC inhibitors. []
  • Relevance: While not directly structurally similar to N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, the mentioned LpxC inhibitors highlight the biological significance of the methylsulfonyl moiety. This functional group is present in both the LpxC inhibitors and the target compound, suggesting its potential role in interacting with biological targets. []

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. It exhibits potent CB1R activity and has a high tPSA value, indicating a low probability of crossing the blood-brain barrier. This characteristic makes it a potential therapeutic for treating obesity and metabolic syndrome without central nervous system side effects. []
  • Relevance: This compound, like N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, features both a dichlorophenyl and a trifluoromethylphenyl group. Although the overall structures differ significantly, the presence of these shared pharmacophores suggests potential similarities in their binding affinities or interactions with specific protein targets. []

6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate (AZD-9668)

  • Compound Description: This compound is a neutrophil elastase inhibitor, a class of drugs being developed for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease. The compound shows improved physical properties, particularly solubility and stability, as a tosylate salt compared to its free base form. []
  • Relevance: This compound shares the key structural elements of a methylsulfonyl group and a trifluoromethylphenyl group with the target compound N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide. This suggests potential overlap in their pharmacological properties or interactions with similar biological targets. []

6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine)

  • Compound Description: Lamotrigine is an anticonvulsant medication used to treat epilepsy and bipolar disorder. It works by stabilizing neuronal membranes and inhibiting the release of excitatory neurotransmitters. The research focuses on developing an industrially scalable process for producing Lamotrigine with high purity and yield. []
  • Relevance: The presence of a 2,3-dichlorophenyl group in both Lamotrigine and N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide highlights a structural similarity. Although their pharmacological targets are distinct, understanding the synthesis and activity of Lamotrigine could provide insights into the potential development and properties of related compounds, including the target molecule. []
  • Compound Description: These compounds were investigated as potential urease enzyme inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Urease inhibitors have potential applications in the treatment of various conditions, including peptic ulcers and urinary tract infections. Some of these derivatives, particularly those with fluorine and chlorine substituents at the meta or para positions of the conjugated phenyl isocyanates/isothiocyanates, exhibited significant urease inhibitory activity. []
  • Relevance: The dipeptides conjugated with 2,3-dichlorophenyl piperazine, despite being a different class of molecules, share the 2,3-dichlorophenyl moiety with N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide. This common structural feature might contribute to similar physicochemical properties or interactions with certain biological targets. []

1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

  • Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa, which plays a critical role in the coagulation cascade. This compound has been studied extensively for its pharmacokinetics, metabolism, and potential as an anticoagulant drug. Research has shown that DPC 423 undergoes several metabolic transformations, including the formation of an aldehyde, a carboxylic acid, a benzyl alcohol, glutamate conjugates, and a sulfamate conjugate. [, , , ]
  • Relevance: DPC 423 showcases the significance of both the methylsulfonyl and trifluoromethyl groups present in N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide. The shared presence of these functional groups suggests potential similarities in their pharmacological activities or interactions with specific protein targets. Moreover, understanding the extensive metabolic studies conducted on DPC 423 could provide valuable insights into the potential metabolism and pharmacokinetic profile of the target compound. [, , , ]

7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid Derivatives

  • Compound Description: These derivatives, including 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, were synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds, particularly those with a 2-chloro substitution on the phenyl ring, showed excellent activity compared to standard antibacterial drugs like ampicillin. []
  • Relevance: While structurally distinct from N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, these derivatives emphasize the biological relevance of the 2,3-dichlorophenylpiperazine moiety. This structural feature, also present in the target compound, suggests its potential contribution to antimicrobial activity or its interaction with specific bacterial or fungal targets. []

1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide Derivatives

  • Compound Description: This research details the synthesis of various derivatives of 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide, a heterocyclic compound with a trifluoromethyl group. These derivatives involve modifications at the 4-position of the pyridothiazine ring, introducing substituents like (2,4-dichlorophenyl)methoxy, 2-propynyloxy, and phenylcarbamoyl groups. []
  • Relevance: The presence of a trifluoromethyl group in these derivatives and in N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide suggests a potential for shared physicochemical properties or interactions with biological targets. The diverse modifications at the 4-position of the pyridothiazine ring in these derivatives could inspire similar structural modifications in the target compound, potentially leading to variations in its biological activity or pharmacokinetic profile. []

1-(2,6-dichloro-4-trifluoromethyl-phenyl)-5-((naphthalen-1-ylmethylene)-amino)-1H-pyrazole-3-carbonitrile

  • Compound Description: This compound is an intermediate in the synthesis of insecticides containing trifluoromethyl and pyrazole moieties, which are known for their insecticidal activity. []
  • Relevance: The presence of both a 2,6-dichloro-4-trifluoromethyl-phenyl group and a pyrazole ring in this compound, similar to N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, suggests possible similarities in their physicochemical properties, synthesis pathways, or even potential biological activities. []

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-((4-trifluoromethyl)methyleneimino)-1H-pyrazole-3-carbonitrile

  • Compound Description: This compound, containing two trifluoromethyl groups and a pyrazole ring, is a key intermediate in synthesizing trifluoromethyl-containing pyrazole derivatives, which exhibit insecticidal activity. []
  • Relevance: The shared structural features of a 2,6-dichloro-4-(trifluoromethyl)phenyl group and a pyrazole ring with N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide suggest potential commonalities in their synthesis routes, physicochemical properties, and possibly biological activities. []

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas

  • Compound Description: This acyl thiourea derivative combines a 2,6-dichloro-4-trifluoromethylphenyl pyrazole moiety with a 4-methoxybenzoyl thiourea group, aiming to explore its potential bioactivity. Acyl thiourea derivatives are known for their antimicrobial, insecticidal, and even anti-HIV properties. [, ]
  • Relevance: This compound, like N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, contains a 2,6-dichloro-4-trifluoromethylphenyl pyrazole unit. While their structures differ beyond this common unit, this shared pharmacophore suggests possible similarities in their physicochemical properties or interactions with specific biological targets. [, ]

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-(4-bromobenzenesulfonylamide)-1H-pyrazole-3-carbonitrile

  • Compound Description: This compound serves as an intermediate in the synthesis of various trifluoromethyl-containing pyrazole insecticides. []
  • Relevance: This compound shares a 2,6-dichloro-4-(trifluoromethyl)phenyl pyrazole core with N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide. While the overall structures differ, this common core might lead to similar synthetic pathways or contribute to shared physicochemical properties. []

(R,E)-N-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide (AMG8562)

  • Compound Description: AMG8562 is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) modulator. Unlike other TRPV1 antagonists that cause hyperthermia, AMG8562 blocks capsaicin activation of TRPV1 without affecting heat activation or inducing hyperthermia. It exhibits antihyperalgesic effects in rodent pain models, making it a potential therapeutic for chronic pain management. []
  • Relevance: While the core structure differs, AMG8562 and N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide share the presence of a trifluoromethylphenyl group. This common feature might contribute to shared physicochemical properties or suggest potential interactions with similar biological targets, though their specific mechanisms of action may differ. []

1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound acts as a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist, targeting CB1 receptors in peripheral organs without affecting the central nervous system. It holds promise for treating obesity and metabolic syndrome without the psychiatric side effects associated with centrally acting CB1R antagonists. []
  • Relevance: Similar to N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, this compound features both a dichlorophenyl and a trifluoromethylphenyl group. Despite the significant difference in their overall structures, the presence of these shared pharmacophores suggests potential similarities in their binding affinities or interactions with specific protein targets. []

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Compound Description: This compound, containing a dichlorophenyl group and a pyrazole ring, exhibits specific structural features and hydrogen bonding patterns in its crystal structure. []
  • Relevance: The presence of a dichlorophenyl group and a pyrazole ring in both this compound and N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide suggests potential similarities in their physicochemical properties or synthetic routes. Understanding the structural features of this compound could provide insights into the conformational preferences and potential intermolecular interactions of the target compound. []

4,6-Dimethyl-2-[4-(2,3-dichlorophenyl)piperazin-1-ylmethyl]isothiazolo[5,4-b]pyridin-3(2H)-one

  • Compound Description: This compound, containing a 2,3-dichlorophenylpiperazine moiety, exhibits a specific chair conformation of the piperazine ring and weak conjugation between the nitrogen lone pair and the phenyl ring's π-electron system. The molecular packing is influenced by intermolecular hydrogen bonds. []
  • Relevance: Sharing the 2,3-dichlorophenylpiperazine moiety with N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide suggests potential similarities in their conformational preferences, intermolecular interactions, and possibly biological activities. This comparison highlights the importance of conformational analysis and understanding intermolecular interactions in drug design. []

(2E)-1-[2,3-Dichloro-6-methyl-5-(trifluoromethyl)phenyl]-2-(1-phenylethylidene)hydrazine

  • Compound Description: This compound, with a 2,3-dichloro-6-methyl-5-(trifluoromethyl)phenyl group, exists in an E conformation and exhibits an intramolecular hydrogen bond. The crystal structure reveals chains formed through intermolecular hydrogen bonds. []
  • Relevance: The shared presence of chlorine and a trifluoromethyl group on a phenyl ring in both this compound and N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide suggests potential similarities in their physicochemical properties or synthetic routes. The crystal structure information of this compound could offer insights into the potential conformational preferences and intermolecular interactions of the target compound. []

N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides

  • Compound Description: These derivatives, containing a trifluoromethylpyrimidine unit, were designed and synthesized as potential herbicides. Some compounds exhibited good herbicidal activity against dicotyledonous weeds, both pre- and post-emergence. []
  • Relevance: Although structurally distinct from N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, these derivatives highlight the biological relevance of the trifluoromethyl group. This group, present in both the herbicides and the target compound, might contribute to their interaction with specific biological targets, although their specific targets and mechanisms of action are likely different. []

N-(2,4-dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamide

  • Compound Description: These derivatives, incorporating a trifluoromethylpyrimidine moiety and a phenoxypropanamide group, were designed and synthesized as potential herbicides. While some compounds showed herbicidal activity, further optimization is needed for this series. []
  • Relevance: Despite structural differences, these derivatives and N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide share the presence of a trifluoromethyl group. This common feature suggests potential similarities in their physicochemical properties or interactions with certain biological targets, though their specific targets and applications might differ significantly. []

cis-(1S)(4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine

  • Compound Description: This compound belongs to a series of 4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine derivatives explored as potential therapeutic agents for psychosis. It has also shown potential for treating inflammation and as an immunosuppressant. []
  • Relevance: Sharing the 3,4-dichlorophenyl substitution with N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide highlights a structural similarity. While their overall structures and pharmacological targets differ, understanding the activity and properties of this compound could provide insights into the potential behavior of the target compound, particularly regarding its interaction with specific biological targets. []

4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: This compound contains a dichlorophenyl group and two pyrazole rings. Its crystal structure reveals specific dihedral angles between the ring systems and intermolecular hydrogen bonding patterns. []
  • Relevance: The presence of a dichlorophenyl group and pyrazole rings in this compound, similar to N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, suggests potential similarities in their physicochemical properties and intermolecular interactions. Understanding the structural features of this compound could provide insights into the conformational preferences and potential intermolecular interactions of the target compound. []

3-(2,6-dichlorophenyl)-10-(2,4-dichlorobenzylidene)-6,7-dihydro-5H-[1,2,4]oxadiazolo[4,5-a]thiazolo-[2,3-b]pyrimidin-9(10H)-one

  • Compound Description: This compound contains a dichlorophenyl group and multiple heterocyclic rings. Its crystal structure provides details on the conformation of the thiazolidine ring and the dihedral angles between the ring systems. []
  • Relevance: The presence of a dichlorophenyl group in both this compound and N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, along with the presence of a heterocyclic core in both molecules, suggests potential similarities in their physicochemical properties or synthetic routes. []

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-iodo-5-amino-1H-pyrazole-3-carbonitrile

  • Compound Description: This compound, an intermediate in the synthesis of effective insecticides, contains a 2,6-dichloro-4-(trifluoromethyl)phenyl group and a pyrazole ring. Its crystal structure reveals intermolecular hydrogen bonding patterns. []
  • Relevance: The shared structural features of a 2,6-dichloro-4-(trifluoromethyl)phenyl group and a pyrazole ring with N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide suggest potential commonalities in their synthesis routes, physicochemical properties, and possibly biological activities. The presence of intermolecular hydrogen bonding in this compound provides insights into potential similar interactions in the target compound. []

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-((3-bromophenyl)methyleneimino)-1H-pyrazole-3-carbonitrile

  • Compound Description: This compound, containing a 2,6-dichloro-4-(trifluoromethyl)phenyl group and a pyrazole ring, is an intermediate in the synthesis of insecticides. The crystal structure provides information on the dihedral angles between the ring systems. [, ]
  • Relevance: The presence of a 2,6-dichloro-4-(trifluoromethyl)phenyl group and a pyrazole ring in this compound, similar to N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, suggests potential similarities in their synthesis routes, physicochemical properties, and possibly biological activities. The structural information of this compound could offer insights into the potential conformational preferences of the target compound. [, ]

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1) and (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2)

  • Compound Description: These tri-fluorinated chalcones, DBTFP-1 containing a trifluoromethyl group and DBTFP-2 containing a trifluoromethoxy group, were synthesized and investigated for their antimicrobial activity. Computational studies were conducted to analyze their electronic and structural properties. DBTFP-1 exhibited stronger antimicrobial activity, attributed to its more stabilized LUMO and lower band gap energy compared to DBTFP-2. []
  • Relevance: While structurally dissimilar to N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, DBTFP-1 showcases the use of the trifluoromethyl group in compounds with antimicrobial activity. This shared functional group suggests a possible role for the trifluoromethyl group in influencing the biological activity of the target compound, although their specific mechanisms of action might differ. []

2-[3-(Trifluoromethyl)phenyl]furo[2,3-c]pyridine

  • Compound Description: This compound, featuring a trifluoromethylphenyl group attached to a furo[2,3-c]pyridine ring system, is characterized by a nearly coplanar arrangement of its aromatic rings. Intermolecular hydrogen bonds and weak π–π interactions influence its crystal packing. []
  • Relevance: While structurally dissimilar to N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, this compound highlights the use of the trifluoromethylphenyl group in heterocyclic compounds. This shared functional group suggests a potential for similar physicochemical properties or interactions with specific biological targets, although their specific biological activities might be different. []
  • Compound Description: These non-fullerene acceptors, designed for organic solar cells, utilize 2-(3,5-bis(trifluoromethyl)phenyl)-2H-benzo[d][1,2,3]triazole as a central core. This core is connected to CPDT units and different end-capped acceptor units like tricyanoethylene or 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-yldene)malononitrile. []
  • Relevance: These compounds share the presence of a trifluoromethylphenyl group with N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, although their overall structures and applications are distinct. The presence of this group in materials for organic solar cells highlights its potential for diverse applications beyond traditional medicinal chemistry. []

4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine derivatives

  • Compound Description: This research focuses on 4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine derivatives as potential therapeutic agents. Variations in the substituents on the phenyl ring and the 1-position of the tetrahydronaphthalene ring are explored. []
  • Relevance: Although not directly structurally related to N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, this research highlights the importance of exploring structure-activity relationships within a specific chemical scaffold. This concept is relevant for understanding how modifications to the target compound's structure might affect its biological activity or physicochemical properties. []

N-[4-({6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-1,3-benzothiazol-2-yl]acetamide (AMG517)

  • Compound Description: AMG517 is a clinically tested transient receptor potential vanilloid type 1 (TRPV1) antagonist known to induce marked hyperthermia at doses that elicit submaximal reversal of capsaicin-induced hyperalgesia. []
  • Relevance: AMG517, like N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, contains a trifluoromethylphenyl group. Although their structures differ significantly, the comparison with AMG517, which exhibits hyperthermia as a side effect, highlights the importance of considering potential off-target effects when designing compounds containing similar pharmacophores. []

Diaryl-2,3-allenyl ethers

  • Compound Description: These ethers, when reacted with N-bromosuccinimide, undergo electrophilic cyclization to yield highly functionalized 2-bromonaphthalenes. The electronic effects of the aryl substituents play a crucial role in determining the regioselectivity of the cyclization. []
  • Relevance: While structurally distinct from N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, this research highlights the synthetic utility of aryl groups, particularly their electronic effects, in directing chemical transformations. This knowledge could be relevant for designing synthetic routes to the target compound or its analogs. []

4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides

  • Compound Description: This series of compounds was investigated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). Some compounds, particularly those with specific substitutions on the phenyl ring, exhibited potent and rapid concentration-dependent bactericidal effects against MRSA. []
  • Relevance: While structurally dissimilar to N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, this research highlights the exploration of compounds with bactericidal activity. This is relevant for considering the potential biological activity of the target compound or its analogs, especially against resistant bacterial strains. []

1,2-bis-sulfonamide derivatives

  • Compound Description: These derivatives, featuring a 1,2-bis-sulfonamide core, were designed and synthesized as potential modulators of chemokine receptors. Various substitutions on the aromatic rings connected to the sulfonamide groups were explored to identify compounds with specific chemokine receptor activity. []
  • Relevance: Although not directly structurally related to N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, this research emphasizes the exploration of sulfonamide derivatives for modulating biological targets. This concept is relevant for considering the potential biological activity of the target compound, which also contains a sulfonamide group. []

Dialkyl 1-aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates

  • Compound Description: This research focuses on the synthesis of fluorinated dialkyl 1-aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, highlighting the importance of fluorine substitution in these heterocyclic compounds. Dynamic NMR studies revealed a high energy barrier for rotation around the N-aryl bond in one of the derivatives, leading to observable atropisomerism. []
  • Relevance: While structurally different from N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, this research highlights the incorporation of fluorine into heterocyclic compounds and its potential to influence conformational properties. This knowledge could be relevant for understanding the conformational behavior of the target compound, which also contains fluorine. []

Aminomethyl-2,3,8,9-tetrahydro-7H-1,4-dioxino[2,3-e]-indole-8-one compounds

  • Compound Description: These compounds, featuring a fused dioxinoindole core, were designed and synthesized for their potential therapeutic effects on disorders of the dopaminergic system. Modifications at various positions of the core structure were explored to identify compounds with optimal pharmacological profiles. []
  • Relevance: Although structurally distinct from N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, this research emphasizes the exploration of heterocyclic compounds for targeting specific neurological pathways. This concept is relevant for considering the potential biological activity of the target compound or its analogs, particularly their possible interactions with neurological targets. []

N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates

  • Compound Description: These hybrid molecules, containing a lipophilic 3-trifluoromethylphenyl moiety, a polar carbamoyloxy bridge, a 2-hydroxypropan-1,3-diyl chain, and a 4-(substituted phenyl)-/4-diphenylmethylpiperazin-1-ium-1-yl fragment, were synthesized and evaluated for their antimycobacterial activity and cytotoxicity. Some compounds showed potent activity against Mycobacterium tuberculosis but also exhibited significant cytotoxicity. []
  • Relevance: While structurally dissimilar to N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, this research highlights the use of a trifluoromethylphenyl group in compounds with antimycobacterial activity. This shared functional group suggests a possible role for the trifluoromethyl group in influencing the biological activity of the target compound, although their specific mechanisms of action and target organisms might differ. []

Pyrrolo[2,3-d]pyrimidine derivatives

  • Compound Description: These derivatives, featuring a pyrrolo[2,3-d]pyrimidine core, are designed as modulators of kinases, particularly Raf kinases. Variations in substituents on the pyrrolopyrimidine core and attached aromatic rings are explored to optimize their kinase inhibitory activity and selectivity. These compounds hold potential for treating melanoma, colorectal cancer, and polycystic kidney disease. []
  • Relevance: Although structurally distinct from N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, this research emphasizes the exploration of heterocyclic compounds for targeting specific protein kinases. This concept is relevant for considering the potential biological activity of the target compound or its analogs, particularly their possible interactions with kinase targets. []

Properties

Product Name

N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

IUPAC Name

2-(2,3-dichloro-N-methylsulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C16H13Cl2F3N2O3S

Molecular Weight

441.3 g/mol

InChI

InChI=1S/C16H13Cl2F3N2O3S/c1-27(25,26)23(13-8-4-6-11(17)15(13)18)9-14(24)22-12-7-3-2-5-10(12)16(19,20)21/h2-8H,9H2,1H3,(H,22,24)

InChI Key

QNUYZPBZHLQGNG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(F)(F)F)C2=C(C(=CC=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.